Product packaging for calcium;4-oxopent-2-en-2-olate;hydrate(Cat. No.:)

calcium;4-oxopent-2-en-2-olate;hydrate

Cat. No.: B14806486
M. Wt: 256.31 g/mol
InChI Key: FFWWBMKQRYMOKA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Metal β-Diketonate Complexes in Contemporary Chemistry

Metal β-diketonate complexes are a class of coordination compounds that play a crucial role in modern chemistry. nih.gov Their utility stems from their characteristic stability, volatility, and solubility in organic solvents. srce.hr These properties have opened up numerous possibilities for their use in nanotechnology and materials science. srce.hr

The acetylacetonate (B107027) anion (CH₃COCHCOCH₃)⁻, often abbreviated as acac⁻, is a bidentate ligand, meaning it binds to a central metal atom through two of its atoms. wikipedia.orgquora.com Specifically, both oxygen atoms of the acetylacetonate anion coordinate with the metal ion to form a stable six-membered chelate ring. srce.hrwikipedia.org This chelation imparts significant stability to the resulting metal complex. iosrjournals.org The acetylacetonate ligand is considered a hard base, and therefore, it preferentially forms complexes with hard acid cations. libretexts.org The delocalized bonding within the chelate ring gives it aromatic character, influencing its reactivity. wikipedia.org

Calcium-based coordination compounds are of growing interest in materials science due to calcium's natural abundance, low toxicity, and diverse coordination chemistry. lew.ro The large ionic radius of the calcium ion allows for a high number of coordination sites, typically six, seven, or eight, leading to a variety of structural motifs. lew.ro These compounds are integral to the development of advanced materials, including ceramics and biomaterials. scbt.com Calcium acetylacetonate, in particular, is valued as a non-toxic and environmentally friendly alternative to heavy metal-based compounds in applications such as polymer stabilization.

Historical Development and Evolution of Research on Calcium Acetylacetonate Hydrate (B1144303)

Research into metal acetylacetonates (B15086760) has a long history, with a significant body of work dedicated to their synthesis and characterization. Early studies focused on the fundamental coordination chemistry and physical properties of these complexes. The development of advanced analytical techniques, such as X-ray crystallography and various spectroscopic methods, has allowed for a deeper understanding of their molecular structures and bonding.

Investigations into calcium acetylacetonate hydrate have evolved from basic synthesis and characterization to more application-focused research. A notable area of development has been its use as a precursor for the synthesis of calcium-containing materials. For instance, its thermal decomposition to form calcium oxide has been extensively studied. srce.hrresearchgate.net More recently, its application in advanced materials synthesis techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processes has come to the forefront. srce.hrmocvd-precursor-encyclopedia.desemanticscholar.org This shift in research focus highlights the compound's increasing importance in the field of materials science.

Scope and Research Objectives for Comprehensive Investigation

The primary objective of this article is to provide a detailed and scientifically accurate overview of calcium bis(acetylacetonate) hydrate. The scope is strictly limited to the chemical and physical properties, synthesis, and materials science applications of this specific compound. The investigation aims to:

Elucidate the fundamental physicochemical properties of calcium bis(acetylacetonate) hydrate through a review of spectroscopic, thermal, and crystallographic data.

Detail established and novel methods for the synthesis and formulation of the compound.

Explore its key applications in materials science, including its role as a precursor for thin films and nanoparticles, and its utility in catalysis.

Identify emerging research trends and future directions for the study and application of calcium bis(acetylacetonate) hydrate.

This comprehensive investigation will synthesize existing research findings to present a cohesive and authoritative resource on calcium bis(acetylacetonate) hydrate for the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16CaO5 B14806486 calcium;4-oxopent-2-en-2-olate;hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16CaO5

Molecular Weight

256.31 g/mol

IUPAC Name

calcium;4-oxopent-2-en-2-olate;hydrate

InChI

InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2

InChI Key

FFWWBMKQRYMOKA-UHFFFAOYSA-L

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Calcium Bis Acetylacetonate Hydrate

Aqueous Phase Synthesis Approaches

Aqueous-based syntheses are frequently employed due to the low cost, low toxicity, and high availability of water as a solvent. These methods typically involve the reaction between a water-soluble calcium salt and acetylacetone (B45752), facilitated by a base.

A common and straightforward method for preparing calcium bis(acetylacetonate) hydrate (B1144303) is through direct precipitation in an aqueous medium. This process involves the reaction of a calcium salt, such as calcium nitrate (B79036) (Ca(NO₃)₂) or calcium chloride (CaCl₂), with acetylacetone (CH₃COCH₂COCH₃). chemicalforums.com The fundamental reaction requires a basic environment to deprotonate the weakly acidic acetylacetone, forming the acetylacetonate (B107027) anion (acac⁻), which then coordinates with the Ca²⁺ ions. wikipedia.org

In a typical procedure, a calcium salt is dissolved in water, followed by the addition of acetylacetone. srce.hr A base is then introduced to drive the reaction, causing the less soluble calcium bis(acetylacetonate) hydrate to precipitate out of the solution. The precipitate can then be collected by filtration, washed, and dried. srce.hr An alternative aqueous route involves a two-step process where an aqueous solution of calcium chloride is first reacted with sodium hydroxide (B78521) to produce a calcium hydroxide precipitate. google.comgoogle.com This freshly prepared calcium hydroxide is then directly reacted with acetylacetone to form the final product. google.comgoogle.com

Table 1: Examples of Aqueous Precipitation Methods
Calcium SourceBaseSolventKey ConditionReference
Calcium Nitrate TetrahydrateAmmonium (B1175870) HydroxideDistilled WaterDropwise addition of base srce.hr
Calcium ChlorideSodium HydroxideWaterFormation of Ca(OH)₂ intermediate google.comgoogle.com
Calcium ChlorideSodium HydroxideWaterReaction at 20-30°C chemicalforums.com

Control of pH is a critical parameter for optimizing the synthesis of calcium bis(acetylacetonate) in aqueous media. Since acetylacetone is a weak acid, a basic medium is necessary to facilitate its deprotonation to the acetylacetonate anion, which is the active ligand for complexation with the calcium ion. wikipedia.org The reaction equilibrium is shifted in favor of the complex formation by the addition of a base. wikipedia.org

Different procedures specify different optimal pH ranges. For instance, one method using calcium nitrate and acetylacetone reports the careful, drop-wise addition of ammonium hydroxide to achieve and maintain a pH of 9, ensuring the precipitation of the product. srce.hr Another protocol using calcium chloride and acetylacetone recommends adding a 43% sodium hydroxide solution to maintain the pH between 10.5 and 11. chemicalforums.com In more complex procedures that involve purification of the calcium source, the pH may be initially lowered to 2-3 with hydrochloric acid to remove impurities before being raised to 8-9 with sodium hydroxide to precipitate calcium hydroxide for the subsequent reaction. google.com Inadequate pH control can lead to incomplete reactions and the formation of side products, thereby reducing the yield and purity of the final product.

Non-Aqueous and Mixed-Solvent Synthetic Strategies

To overcome some limitations of aqueous systems, such as reactant solubility and competing hydrolysis reactions, non-aqueous and mixed-solvent approaches have been developed. These methods can offer advantages in terms of reaction control and product characteristics.

An innovative approach utilizes methanol (B129727) as a dispersant in a two-phase reaction system. google.com This method is reported to be advantageous compared to traditional aqueous systems, which can be three-phase (solid calcium hydroxide, aqueous phase, and organic acetylacetone phase) and may suffer from poor reactant contact. google.com In this process, freshly prepared calcium hydroxide, which retains some water, is readily dispersed in methanol. google.com Acetylacetone is then added, and the mixture is heated under reflux. google.com

Table 2: Methanol-Dispersant Synthesis Parameters
Calcium SourceDispersantReactantReaction TypeReference
Freshly Prepared Calcium HydroxideMethanolAcetylacetoneReflux Reaction google.com

Calcium bis(acetylacetonate) hydrate serves as a valuable precursor in non-aqueous sol-gel processes, particularly for the synthesis of advanced materials like calcium hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂). semanticscholar.orgvu.lt In these applications, the pre-synthesized and purified calcium acetylacetonate is used as the calcium source due to its solubility in organic solvents, a property not shared by many inorganic calcium salts. americanelements.com

In a typical non-aqueous sol-gel synthesis, calcium acetylacetonate dihydrate is dissolved in an alcohol, such as ethanol (B145695). vu.lt A phosphorus precursor, for example, an alkyl phosphate, is dissolved in a separate portion of alcohol and then added dropwise to the calcium solution. vu.lt The resulting mixture, or "sol," is stirred and aged, followed by slow evaporation of the solvent to form a "gel." vu.lt This gel is then subjected to a calcination process at high temperatures (e.g., 1000 °C) to produce the final polycrystalline ceramic material. semanticscholar.orgvu.lt This methodology highlights the utility of calcium acetylacetonate in enabling homogenous mixing at the molecular level, which is a hallmark of sol-gel chemistry. semanticscholar.orgvu.lt

Considerations for Yield Optimization and Reproducibility in Synthesis

Achieving high yield and consistent, reproducible results are paramount in the chemical synthesis of calcium bis(acetylacetonate) hydrate. Several factors, from the choice of reaction system to the physical state of the reactants, must be carefully managed.

The selection of the solvent system can significantly impact the reaction yield. As noted, employing methanol as a dispersant in a two-phase system can enhance reactant contact compared to a three-phase aqueous system, resulting in higher yields. google.com The condition of the reactants is also critical. For syntheses starting from calcium hydroxide, using the material freshly prepared and without drying is crucial. google.com The drying process can cause the fine particles of calcium hydroxide to agglomerate, which reduces the available surface area and significantly lowers its reactivity and the subsequent product yield. google.com In some optimized solid-phase syntheses, a single-pass yield of 93.41% has been reported, with the potential to increase this to 99% by recovering and recycling unreacted materials. dissertationtopic.net To ensure reproducibility, it is standard practice to repeat syntheses and meticulously document all experimental parameters, including reagent purity and specific reaction conditions. srce.hr

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about the structure and dynamics of molecules in solution. For calcium;4-oxopent-2-en-2-olate (B1198563);hydrate (B1144303), both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in characterizing the acetylacetonate (B107027) ligand and its coordination to the calcium ion.

Proton (¹H) NMR Spectral Analysis for Ligand Chelation and Water Content

The ¹H NMR spectrum of a diamagnetic acetylacetonate complex like the calcium derivative provides clear evidence of ligand chelation. azom.com By comparing the spectrum of the complex to that of the free acetylacetone (B45752) ligand, which exists as a mixture of keto and enol tautomers, the coordination of the acetylacetonate anion to the calcium center can be confirmed. azom.com The presence of coordinated water molecules can also be inferred from the ¹H NMR spectrum, often appearing as a distinct resonance, the chemical shift of which can be sensitive to the solvent and concentration.

Carbon-13 (¹³C) NMR Characterization of Acetylacetonate Moiety

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the acetylacetonate ligand. The chemical shifts of the carbonyl, methine, and methyl carbons in the chelated ligand differ from those in the free ligand, reflecting the changes in electron density upon coordination to the calcium ion. These shifts are crucial for confirming the bidentate coordination of the acetylacetonate anion.

Below is a representative table of expected ¹³C NMR chemical shifts for the acetylacetonate moiety in a diamagnetic complex.

Carbon AtomTypical Chemical Shift (ppm)
Carbonyl (C=O)185-195
Methine (CH)~100
Methyl (CH₃)25-30

Application of NMR in Confirming Compound Purity and Identity

High-resolution NMR spectroscopy is a primary method for assessing the purity of calcium;4-oxopent-2-en-2-olate;hydrate. The presence of sharp, well-defined peaks corresponding to the acetylacetonate ligand and the absence of signals from impurities are indicative of a pure sample. Furthermore, the integration of the proton signals can be used to confirm the stoichiometry of the ligand to the metal ion. The combination of ¹H and ¹³C NMR data provides a unique spectral fingerprint that confirms the identity of the compound.

Investigation of Keto-Enol Isomerization in Ligand and Chelated Forms

Acetylacetone exhibits keto-enol tautomerism, a dynamic equilibrium between a diketone (keto) form and a vinyl alcohol (enol) form. azom.comoregonstate.edu NMR spectroscopy is an excellent technique to study this equilibrium because the exchange between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. asu.edu The ratio of the keto to enol forms can be determined by integrating the respective signals in the ¹H NMR spectrum. azom.comoregonstate.edu Upon chelation to a metal ion like calcium, the acetylacetonate ligand is locked in its enolate form. Comparing the NMR spectrum of the free ligand with that of the calcium complex clearly demonstrates this stabilization of the enol form. azom.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present and the nature of chemical bonds.

Vibrational Band Assignments for Acetylacetonate Anion and Coordinated Water

The FTIR spectrum of this compound displays characteristic absorption bands that can be assigned to the vibrations of the acetylacetonate ligand and the coordinated water molecules. The strong bands in the 1600-1500 cm⁻¹ region are typically assigned to the C=O and C=C stretching vibrations of the chelated ring, which are coupled. nih.govnih.gov The positions of these bands are sensitive to the nature of the metal ion. The presence of coordinated water is confirmed by a broad absorption band in the 3500-3300 cm⁻¹ region, corresponding to the O-H stretching vibrations. researchgate.net Bending vibrations of the coordinated water may also be observed. The Ca-O stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 500 cm⁻¹. mdpi.com

A summary of key FTIR vibrational band assignments is presented in the table below.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3500-3300O-H stretching (coordinated water) researchgate.net
~1600C=O stretching (coupled)
~1520C=C stretching (coupled)
~1260C-CH₃ stretching
Below 500Ca-O stretching mdpi.com

Analysis of C=O and C-O Stretching Vibrations Post-Chelation

The formation of a chelate complex between the calcium ion and the acetylacetonate ligand induces significant changes in the vibrational frequencies of the ligand's C=O and C-O bonds. In the free acetylacetone ligand (enol form), the spectrum is characterized by strong absorption bands around 1600 cm⁻¹ which are attributed to a mix of C=C and C=O stretching vibrations. researchgate.net

Upon chelation to the calcium ion, the delocalization of π-electrons within the newly formed six-membered chelate ring leads to a decrease in the double bond character of the C=O bond and an increase in the double bond character of the C-C bond. This results in a noticeable shift of these vibrational bands to lower frequencies in the infrared (IR) spectrum. The band that was primarily a C=O stretch in the free ligand shifts to the 1500-1600 cm⁻¹ region and is more accurately described as an antisymmetric C-O-C stretching vibration. A corresponding symmetric stretching vibration appears in the 1350-1450 cm⁻¹ region. researchgate.netresearchgate.net These shifts are a definitive indicator of the coordination between the calcium ion and the oxygen atoms of the acetylacetonate ligand.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
Antisymmetric C-O-C Stretch1500 - 1600Corresponds to the C=O stretching vibration in the free ligand, shifted to a lower frequency upon chelation.
Symmetric C-O-C Stretch1350 - 1450Represents the C-C and C-O symmetric stretching modes within the delocalized chelate ring.
Ca-O Stretching Vibrations< 700Metal-oxygen bond vibrations, confirming the coordination of the ligand to the calcium center. researchgate.net

Spectroscopic Investigations of O-H and C-H Stretching Modes

The presence of water of hydration in the compound's structure is clearly identified through IR spectroscopy. A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, which corresponds to the O-H stretching vibrations of the water molecules. researchgate.net The broadness of this peak is indicative of hydrogen bonding between the water molecules and the acetylacetonate ligands or between adjacent water molecules within the crystal lattice.

The C-H stretching vibrations originating from the methyl (CH₃) and methine (CH) groups of the acetylacetonate ligand are also observable. These typically appear as sharp peaks in the 2890-2980 cm⁻¹ region of the IR spectrum. mdpi.com The positions and intensities of these bands provide information about the hydrocarbon framework of the ligand and are generally less affected by the chelation process compared to the C=O and C-O vibrations. researchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
O-H Stretch (Hydrate)3300 - 3500Broad band indicating hydrogen-bonded water molecules. researchgate.net
C-H Stretch (Aliphatic)2890 - 2980Sharp peaks from methyl and methine groups on the ligand. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Ligand-to-Metal Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the complex. The spectrum of this compound is primarily dominated by intense absorptions in the ultraviolet region. These absorptions are mainly due to intra-ligand π→π* electronic transitions within the delocalized π-system of the acetylacetonate chelate ring.

In addition to these ligand-centered transitions, the possibility of Ligand-to-Metal Charge Transfer (LMCT) exists. fiveable.mefiveable.me An LMCT transition involves the transfer of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. libretexts.org This process results in the formal reduction of the metal center. wikipedia.org For a d⁰ metal ion like Ca²⁺, true LMCT bands are less common or occur at very high energies. However, interactions between the ligand orbitals and the empty orbitals of the calcium ion can influence the energy of the intra-ligand transitions. nih.gov These charge-transfer bands are typically characterized by very high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹), making them much more intense than forbidden d-d transitions seen in transition metal complexes. libretexts.orgwikipedia.org

Spectroscopic Shifts upon Metal Ion Complexation

The complexation of the acetylacetonate anion with the Ca²⁺ ion leads to distinct shifts in the UV-Vis absorption bands compared to the free ligand. The free acetylacetone ligand typically exhibits a strong π→π* transition in the 270-290 nm range. Upon coordination to the calcium ion, this absorption maximum (λmax) often shifts to a longer wavelength (a bathochromic or red shift). This shift is a consequence of the stabilization of the π* orbital of the ligand upon chelation, which reduces the energy gap between the π and π* orbitals. While specific data for the calcium complex can vary with the solvent, the principle of a spectral shift upon complexation is a well-documented phenomenon in metal acetylacetonate chemistry. researchgate.net

SpeciesTypical λmax (nm)Transition TypeExpected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Free Acetylacetone Ligand~270 - 290π→πHigh
Calcium Acetylacetonate Complex> 290π→π / LMCTVery High (>10,000)

Other Spectroscopic Techniques for Comprehensive Analysis

To achieve a comprehensive structural characterization, other spectroscopic methods are employed, including Mass Spectrometry and Raman Spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the complex. For the anhydrous form of calcium acetylacetonate (C₁₀H₁₄CaO₄), the expected monoisotopic mass is approximately 238.05 Da. nih.gov Under electron impact mass spectrometry, metal acetylacetonates (B15086760) often show fragmentation patterns related to their stability. capes.gov.br For a stable complex like calcium acetylacetonate, the molecular ion peak [Ca(acac)₂]⁺• may be observed. Common fragmentation pathways include the sequential loss of the acetylacetonate ligands (acac), leading to the formation of fragments like [Ca(acac)]⁺. capes.gov.br

Raman Spectroscopy: Raman spectroscopy provides information that is complementary to IR spectroscopy. The vibrational modes of the chelate ring, particularly the symmetric stretching vibrations, often give rise to strong and sharp signals in the Raman spectrum. scispace.com For instance, the symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, can be prominent in the Raman spectrum. Furthermore, the Ca-O stretching vibrations at low frequencies (< 400 cm⁻¹) are readily observable by Raman spectroscopy, providing direct evidence of the metal-ligand bond.

Crystallographic Analysis and Solid State Structural Studies

X-Ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is an indispensable tool for the structural characterization of crystalline materials, providing detailed information on atomic arrangement, crystal system, and phase purity. Both powder and single-crystal XRD methods are employed to gain a comprehensive understanding of calcium;4-oxopent-2-en-2-olate (B1198563);hydrate (B1144303).

Powder X-Ray Diffraction for Phase Identification and Crystallinity

The powder XRD pattern of as-prepared calcium bis(acetylacetonate) n-hydrate has been found to be in fairly good concordance with reference patterns regarding peak positions, confirming the identity of the crystalline phase. srce.hr However, discrepancies in the relative intensities of the diffraction peaks have been noted, which can sometimes be attributed to preferred orientation of the crystallites in the sample. srce.hr

Furthermore, PXRD is highly sensitive to changes in the crystal structure, such as those occurring during dehydration. Studies have shown that thermal treatment induces drastic changes in the relative intensities of individual peaks in the XRD patterns. srce.hr For instance, changes observed in samples heated to 200°C are interpreted as a direct consequence of the removal of water molecules from the crystal structure. srce.hr This removal alters the distribution of electron density within the unit cell, thereby affecting the diffraction intensities. srce.hr At higher temperatures (e.g., 300°C), the compound may become almost completely amorphous, as indicated by the disappearance of sharp diffraction peaks and the appearance of broad, diffuse scattering. srce.hr

Table 1: Effect of Thermal Treatment on PXRD Patterns of Calcium bis(acetylacetonate) n-hydrate srce.hr
Sample ConditionObserved Changes in PXRD PatternInterpretation
As-prepared / Quenched from 100°CDiffraction pattern consistent with the hydrated phase.The crystalline structure is intact.
Quenched from 200°CDrastic changes in relative intensities of individual peaks.Removal of water molecules from the crystal lattice, altering electron density distribution.
Thermally treated at 300°CSample becomes almost completely amorphous, with only very weak peaks due to calcite observable.Complete decomposition of the primary crystalline phase.

Single Crystal X-Ray Diffraction for Definitive Molecular Geometry

For an unambiguous determination of molecular structure, including precise bond lengths, bond angles, and the spatial arrangement of atoms, single-crystal X-ray diffraction is the definitive method. This technique requires a single, high-quality crystal of the compound.

Analysis of a related structure, cis-bis(acetylacetonato)diaquacalcium monohydrate, provides specific crystallographic data. The crystals are identified as belonging to the monoclinic system with the space group P2₁/a. researchgate.net This detailed structural solution allows for a precise description of the coordination sphere around the calcium ion and the geometry of the acetylacetonate (B107027) ligands. researchgate.net

Table 2: Single Crystal Crystallographic Data for cis-bis(acetylacetonato)diaquacalcium monohydrate researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)18.832(8)
b (Å)7.012(3)
c (Å)8.531(3)
β (°)96.08(3)
Z (formula units per unit cell)4

Analysis of Coordination Geometry and Chelate Ring Conformation

The central calcium ion (Ca²⁺) in this compound is coordinated by two bidentate acetylacetonate (acac) ligands and water molecules. The acetylacetonate anion binds to the calcium ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org This chelation is a key feature of the molecule's structure, contributing significantly to its stability. libretexts.org

The six-membered C₃O₂Ca chelate ring is generally planar and possesses a degree of aromatic character due to the delocalization of π-electrons across the acetylacetonate backbone. wikipedia.org The coordination environment around the calcium ion can be complex. In some related polymeric structures, the calcium ion can be eight-coordinated, adopting geometries such as a distorted doubly capped octahedron or a distorted square antiprism. In the hydrated monomeric form, the coordination sphere is completed by water molecules, leading to a lower coordination number.

Investigation of Hydration State and Water Molecule Coordination Environments

The hydrate of calcium;4-oxopent-2-en-2-olate contains water molecules that can be classified into distinct environments, primarily as "adsorbed" or "coordinated" water. This distinction is crucial for understanding the compound's thermal stability and reactivity.

Thermal analysis techniques, in conjunction with spectroscopic methods, have been used to differentiate between these hydration states. srce.hr

Adsorbed Water: This refers to water molecules that are weakly bound to the crystal surface or held within the crystal lattice by weaker forces like hydrogen bonds. These molecules are typically removed at lower temperatures, within the range of 45-105°C. srce.hr

Coordinated Water: These are water molecules that are directly bonded to the central calcium ion as ligands, forming part of its primary coordination sphere. The removal of these water molecules requires more energy, occurring at higher temperatures, typically in the 105-175°C range. srce.hr Studies suggest the presence of approximately 0.6 moles of coordinated water per mole of the calcium complex. srce.hr The single crystal structure determination of a related compound as a "diaquacalcium" species confirms the direct coordination of two water molecules to the calcium center. researchgate.net

Table 3: Hydration States in Calcium bis(acetylacetonate) n-hydrate srce.hr
Type of WaterBinding NatureTypical Removal Temperature Range
AdsorbedWeakly bound to the crystal surface or in the lattice.45-105°C
CoordinatedDirectly bonded to the central Ca²⁺ ion as a ligand.105-175°C

Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Simultaneous Differential Thermal and Thermo-Gravimetric Analysis (DTA/TGA) is employed to investigate the thermal decomposition pathway of calcium acetylacetonate (B107027) n-hydrate. srce.hrresearchgate.net These analyses monitor the change in mass and the difference in temperature between the sample and a reference material as a function of temperature, revealing distinct stages of decomposition. libretexts.orgcsjmu.ac.in

In a dynamic air atmosphere, the thermal decomposition of calcium acetylacetonate n-hydrate is a complex process that occurs in six distinct steps, resulting in a total mass loss of approximately 80%. srce.hrresearchgate.net The process begins with the loss of water molecules, followed by the decomposition of the organic chelate, the formation of an intermediate, and finally, the production of the end product. srce.hrresearchgate.net

The decomposition can be summarized in the following stages:

Steps 1 & 2: Dehydration (loss of adsorbed and coordinated water).

Steps 3 & 4: Decomposition of the acetylacetonate chelate and formation of calcium carbonate.

Step 5: Decarboxylation of calcium carbonate to form calcium oxide.

Step 6: Oxidation of residual amorphous carbon. srce.hrresearchgate.net

The initial stages of thermal decomposition involve the loss of water molecules, which can be distinguished based on their bonding to the calcium complex. srce.hr

Adsorbed Water: The first mass loss, occurring in the temperature range of 46–105°C, corresponds to the release of physically adsorbed water molecules. srce.hrresearchgate.net This process is characterized by an endothermic peak centered at 82°C. srce.hr

Coordinated Water: The second mass loss event takes place between 105°C and 175°C and is attributed to the removal of coordinated water molecules. srce.hrresearchgate.net This step is associated with two overlapping endothermic curves. srce.hr

Following these dehydration steps, the anhydrous form of the compound is stable up to 175°C. srce.hr

After complete dehydration, the decomposition of the acetylacetonate ligand begins. This process occurs in two main steps between 175°C and 635°C. srce.hr The primary intermediate product formed during this phase is calcium carbonate (CaCO₃), specifically in the calcite crystalline form. srce.hrresearchgate.net The formation of calcite is a key transition before the final product is obtained at higher temperatures. srce.hr

The table below details the thermal decomposition stages observed in a dynamic air atmosphere.

StageTemperature Range (°C)ProcessMain Product(s)
146 - 105Release of adsorbed waterAnhydrous Compound
2105 - 175Release of coordinated waterAnhydrous Compound
3175 - 305Initial chelate decompositionCalcium Carbonate (Calcite)
4305 - 635Main chelate decompositionCalcium Carbonate (Calcite)
5635 - 800Decarboxylation of calciteCalcium Oxide
6> 800Oxidation of carbon residueCalcium Oxide

This table is based on data from comprehensive thermal analysis studies. srce.hrresearchgate.net

High-Temperature Decomposition and Final Product Formation (e.g., Calcium Oxide)

At temperatures above 600°C, the intermediate calcium carbonate begins to decompose. srce.hr This fifth stage of decomposition, occurring between 635°C and 800°C, involves the decarboxylation of calcite. srce.hrresearchgate.net The reaction releases carbon dioxide (CO₂) and yields calcium oxide (CaO) as the final solid product. srce.hrugr.esyoutube.com The resulting calcium oxide is a white crystalline powder. srce.hr A final, continuous mass loss is observed at temperatures above 800°C, which is attributed to the oxidation of amorphous carbon residues that may have formed due to incomplete combustion in the earlier stages. srce.hrresearchgate.net

Kinetic and Mechanistic Studies of Thermal Degradation Processes

While detailed kinetic modeling for the thermal degradation of calcium acetylacetonate hydrate (B1144303) is not extensively covered in the provided research, the multi-step nature of the decomposition suggests a complex kinetic mechanism. srce.hrysxbcn.com Kinetic analyses of thermal decomposition often employ model-free methods, such as the Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) methods, to determine kinetic parameters like activation energy without assuming a specific reaction model. ysxbcn.comniscair.res.in For the decomposition of the intermediate, calcium carbonate, kinetic analysis shows that the process is often consistent with a phase boundary reaction model. mdpi.com The study of such kinetics is crucial for controlling processes that use this compound as a precursor. srce.hr

Influence of Atmosphere on Thermal Decomposition Profile

The composition of the surrounding atmosphere significantly influences the thermal decomposition pathway of metal complexes. asianpubs.orgkit.edu The detailed studies on calcium acetylacetonate hydrate were conducted in a dynamic air atmosphere, which is an oxidative environment. srce.hrresearchgate.net In an oxidizing atmosphere like air, organic ligands are combusted, and residual carbon is oxidized at high temperatures. srce.hrkit.edu

In an inert atmosphere, such as nitrogen (N₂), the decomposition of the organic components would proceed through pyrolysis rather than combustion. niscair.res.inasianpubs.org This can lead to different intermediate products and potentially a higher amount of carbon residue at lower temperatures, as there is no oxygen to facilitate its removal. kit.edu For example, studies on other metal acetylacetonates (B15086760) show that while the initial evaporation and decomposition temperatures may be similar in inert and oxidative atmospheres, the subsequent reactions of the byproducts can differ. asianpubs.orgresearchgate.net The decomposition of the calcium carbonate intermediate to calcium oxide is also dependent on the partial pressure of carbon dioxide in the surrounding atmosphere. brainkart.com

Coordination Chemistry and Ligand Interaction Dynamics

Bidentate Chelation of Acetylacetonate (B107027) Anion to Calcium(II) Center

In the hydrated form of the compound, the coordination sphere of the calcium ion is typically completed by water molecules. wikipedia.org The central calcium(II) ion is often coordinated by two bidentate acetylacetonate ligands and two water molecules. wikipedia.org The coordination geometry around the calcium ion can be complex and may vary. For instance, in some coordination polymers involving calcium, the ion can be eight-coordinated, adopting geometries such as a distorted doubly capped octahedron or a distorted square antiprism. wikipedia.org

Electron Delocalization and Aromatic Character within the Chelate Ring

The six-membered chelate ring formed by the coordination of the acetylacetonate anion to the calcium(II) center exhibits significant electron delocalization. wikipedia.org This delocalization arises from the resonance between the carbonyl groups and the central carbon atom of the acetylacetonate ligand. fengchengroup.com The negative charge is not localized on a single oxygen atom but is spread across the O-C-C-C-O framework. wikipedia.org

This electron delocalization results in the C-O and C-C bonds within the chelate ring having bond orders intermediate between single and double bonds, making them effectively equivalent. fengchengroup.com This feature imparts a degree of aromatic character to the metal-acetylacetonate ring, which contributes to its stability. wikipedia.org The aromatic nature of the ring is a general characteristic of metal acetylacetonate complexes and influences their reactivity. wikipedia.org

Factors Influencing Ligand Exchange and Complex Stability in Solution

The stability of the calcium acetylacetonate complex in solution is influenced by several factors, including the inherent properties of the calcium ion and the dynamics of ligand exchange. The calcium(II) ion is known to have a high rate of water exchange, on the order of 10⁸-10⁹ s⁻¹, which is characteristic of ions with a d⁰ electron configuration and zero crystal field stabilization energy (CFSE). wikipedia.org This high lability suggests that the ligands in its coordination sphere can be readily exchanged.

The formation and stability of the complex are also critically dependent on the acidity of the acetylacetone (B45752) ligand (Hacac). The equilibrium for the formation of the complex can be represented as:

Ca²⁺ + 2 Hacac ⇌ Ca(acac)₂ + 2 H⁺

The position of this equilibrium is governed by the pH of the solution. The pKa of acetylacetone, which is a measure of its acidity, is therefore a crucial parameter.

Table 1: pKa Values for Acetylacetone in Aqueous Solution at 25 °C

Ionic Strength (I)pKa
08.99 ± 0.04
0.1 M NaClO₄8.83 ± 0.02
1.0 M NaClO₄9.00 ± 0.03

Data sourced from IUPAC recommendations. fengchengroup.com

These values indicate that in aqueous solution, a sufficiently high pH is required to deprotonate acetylacetone and favor the formation of the calcium acetylacetonate complex. The stability of the complex is a measure of the strength of the interaction between the calcium ion and the acetylacetonate ligands. researchgate.net

Investigation of Solvent Effects on Coordination Sphere and Complexation

In aqueous solutions, water molecules are known to coordinate directly to the calcium ion, as seen in the hydrated solid-state structure. wikipedia.org The coordination number of the Ca²⁺ ion in aqueous solution can be around eight. rsc.org In other polar solvents, such as methanol (B129727), the coordination number may differ; for instance, it has been found to be around six in methanol. rsc.org

The coordinating ability of the solvent can affect ligand exchange rates. chemrxiv.org For example, the addition of a coordinating solvent like dimethyl sulfoxide has been shown to retard the rate of acetylacetonate exchange in other metal complexes. This is because solvent molecules can compete with the acetylacetonate ligand for coordination sites on the metal center. Therefore, the choice of solvent can be a critical factor in controlling the synthesis and reactivity of calcium acetylacetonate.

Applications and Functional Materials Science

Precursor Chemistry in Metal Oxide and Nanoparticle Synthesis

Calcium acetylacetonate (B107027) hydrate (B1144303) is a key calcium source in bottom-up synthesis approaches for complex oxides and nanoparticles. Its utility stems from its ability to provide a soluble, reactive form of calcium that can be homogeneously mixed with other precursors at a molecular level, which is crucial for forming uniform, phase-pure materials.

The sol-gel process offers a significant advantage in producing ceramic materials due to the molecular-level mixing of precursors, which enhances chemical homogeneity and can lower the crystallization temperature of the desired phase. researchgate.net Calcium acetylacetonate hydrate has been identified as a novel and effective precursor in the non-aqueous sol-gel synthesis of calcium phosphates, particularly hydroxyapatite (B223615) (HA), a bioceramic widely used for bone implants due to its similarity to human bone mineral. researchgate.netamericanelements.comlanyachem.com

In a notable study, hydroxyapatite was successfully synthesized using calcium acetylacetonate dihydrate as the calcium precursor, combined with various alkyl phosphates or phosphites as the phosphorus source. lanyachem.com This non-aqueous route was explored to overcome the limitations of other calcium precursors, such as the low solubility and reactivity of calcium alkoxides, which can lead to deviations from the precise stoichiometry (Ca/P ratio of 1.67) required for pure hydroxyapatite. lanyachem.com The research demonstrated that the choice of phosphorus precursor influenced the phase purity of the final product, with dialkyl phosphates yielding nearly monophasic hydroxyapatite after calcination. lanyachem.com

The general process involves dissolving the calcium and phosphorus precursors in an alcohol-based solvent, aging the resulting sol, evaporating the solvent to form a gel, and finally calcining the gel at elevated temperatures to crystallize the ceramic material. lanyachem.com

Table 1: Sol-Gel Synthesis of Hydroxyapatite Using Calcium Acetylacetonate Precursor lanyachem.com
Calcium PrecursorPhosphorus Precursor ExamplesSolventCa/P Molar RatioCalcination ConditionsResulting Phase
Calcium Acetylacetonate DihydrateTrimethyl Phosphate, Tributyl Phosphate, Triethyl Phosphite, Diethyl PhosphiteAlcohol or Alcohol/Water Mixture1.671000 °C for 15 hoursHydroxyapatite (phase purity dependent on P precursor)

This sol-gel pathway highlights the effectiveness of calcium acetylacetonate in developing advanced, phase-pure bioceramics for medical applications. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are essential techniques for fabricating high-quality, uniform thin films for a wide range of applications. The success of these methods relies heavily on the properties of the chemical precursors, which must be volatile and decompose cleanly at a specific temperature. Metal acetylacetonates (B15086760) are frequently used as precursors in these processes due to their favorable thermal properties.

Calcium acetylacetonate hydrate is a calcium source that is soluble in organic solvents, making it suitable for applications requiring non-aqueous solubility, such as thin film deposition. While specific studies detailing its use in ALD are not widely documented, its properties are analogous to other metal acetylacetonates successfully employed in CVD. For instance, precursors like yttrium(III) acetylacetonate hydrate and zirconium acetylacetonate have been used in the aerosol-assisted and plasma-enhanced CVD of yttria-stabilized zirconia (YSZ) thin films, an important material for thermal barrier coatings and solid oxide fuel cells. In these processes, the acetylacetonate precursors are vaporized and transported to a heated substrate, where they decompose to form the desired metal oxide film.

The role of calcium acetylacetonate hydrate in CVD and ALD is therefore that of a potential calcium-donating precursor for the synthesis of calcium-containing thin films, such as calcium oxide (CaO) or more complex oxides. Its utility would depend on its volatility and decomposition kinetics under specific process conditions.

Integration in Complex Dielectric Materials and Multicomponent Systems

Calcium acetylacetonate hydrate is also relevant in the fabrication of multicomponent materials, particularly complex dielectric and ferroelectric oxides, where precise stoichiometric control is critical for achieving desired electronic properties.

Chemical Solution Deposition (CSD), a sol-gel based technique, is a well-established method for producing ferroelectric thin films, including calcium-modified lead titanate (Pb,Ca)TiO₃ or PCT. This modification is performed to tailor the dielectric and ferroelectric properties of lead titanate for specific applications. The CSD method is advantageous for its ability to ensure accurate stoichiometry and homogeneous mixing of precursor elements.

Research has focused on the preparation and properties of (Pb,Ca)TiO₃ thin films using CSD. While these studies confirm the successful fabrication of PCT films via this route, they often utilize precursors such as calcium acetate (B1210297) or calcium nitrate (B79036). The specific use of calcium acetylacetonate hydrate as the primary calcium source in the CSD of PCT films is not prominently detailed in available research literature. However, organometallic compounds like calcium acetylacetonate are valued for their solubility in organic solvents, a key requirement for many CSD precursor solutions. This property makes it a theoretically viable candidate for inclusion in CSD routes for fabricating calcium-containing multicomponent oxide films.

Calcium acetylacetonate has been utilized in the fabrication of functional layers for specific electronic and optical applications. Its role often involves serving as a precursor or a forming agent for thin films with desired conductive or reflective properties.

A significant application is in the development of more efficient polymer light-emitting diodes (PLEDs). Research has shown that introducing a nanoscale interfacial layer of calcium acetylacetonate between the aluminum cathode and the emissive polymer layer can dramatically improve the performance of green PLEDs. This solution-processable layer is believed to play multiple roles in enhancing device efficiency.

Furthermore, calcium acetylacetonate is cited as a forming agent in the production of various functional films. These applications leverage the compound's ability to decompose into a calcium-containing material upon heating.

Table 2: Applications of Calcium Acetylacetonate in Functional Layers
Application AreaFunction of Calcium AcetylacetonateDevice/Material TypeReference
Electronic DevicesNanoscale Interfacial LayerPolymer Light-Emitting Diodes (PLEDs)
Optical/Conductive FilmsForming AgentSuperconductive Films
Optical/Conductive FilmsForming AgentHeat-Reflecting Glass Films
Optical/Conductive FilmsForming AgentTransparent Conductive Films

Research into Polymer Additives and Stabilization Mechanisms

One of the most common industrial applications of calcium acetylacetonate is as an additive in polymers, particularly as a heat stabilizer for halogenated polymers like polyvinyl chloride (PVC). It serves as an environmentally friendly alternative to traditional lead-based stabilizers.

When PVC is processed or exposed to heat, it undergoes degradation, releasing hydrochloric acid (HCl), which further catalyzes the degradation process. Calcium acetylacetonate acts as a stabilizer by neutralizing this released HCl. It also functions as an auxiliary heat stabilizer, often used in conjunction with other compounds like zinc soaps or β-diketones such as stearoylbenzoylmethane and dibenzoylmethane, with which it exhibits a significant synergistic effect.

The stabilization mechanism involves the acetylacetonate ligand, which can replace unstable allyl chloride atoms on the PVC polymer chain, thereby inhibiting the initial discoloration and degradation of the material. In composite systems with zinc stabilizers, the calcium compound can also absorb excess zinc chloride (ZnCl₂) that forms during the stabilization process, mitigating its catalytic effect on PVC degradation.

Beyond heat stabilization, calcium acetylacetonate also functions as a cross-linking agent and a hardening accelerant in various resin systems. These roles make it a multifunctional additive for improving the thermal stability and mechanical properties of a variety of polymer and rubber products.

Investigation of Stabilizing Effects in Halogenated Polymer Systems (e.g., PVC)

Calcium acetylacetonate hydrate is a well-established heat stabilizer for halogenated polymers, most notably in polyvinyl chloride (PVC) formulations. castor-international.nlchemdad.com Its primary function is to prevent the thermal degradation of PVC during processing at elevated temperatures and to enhance the long-term durability of the final product. sacheminc.com The stabilizing effect of calcium acetylacetonate is often amplified when used in conjunction with other stabilizers, a phenomenon known as synergism.

Research has shown that calcium acetylacetonate improves both the initial color and the long-term thermal stability of PVC. mdpi.com It functions as a co-stabilizer, particularly in calcium-zinc (Ca-Zn) stabilizer systems, which are increasingly replacing lead-based stabilizers due to environmental concerns. mdpi.comscispace.com The acetylacetonate component can replace the unstable allylic chlorine atoms that form in the PVC chain during degradation, thereby inhibiting the "unzipping" process of dehydrochlorination. mdpi.com

A significant synergistic effect is observed when calcium acetylacetonate is combined with β-diketones such as stearoylbenzoylmethane and dibenzoylmethane. scispace.comacetylacetone.com.cnmdpi.com This combination is highly effective in improving the thermal stability of PVC. Furthermore, it works in concert with metal soaps like calcium stearate (B1226849) and zinc stearate to provide a comprehensive stabilization package. researchgate.netrsc.org The presence of calcium acetylacetonate can help to mitigate the detrimental effects of zinc chloride (a strong Lewis acid that can accelerate PVC degradation), which can be formed when zinc stearate is used alone. mdpi.com

The table below summarizes key findings from investigations into the stabilizing effects of calcium acetylacetonate hydrate in PVC.

Stabilizer SystemKey Research FindingsReference(s)
Calcium Acetylacetonate (alone)Improves initial color and long-term thermal stability of PVC. Acts as a co-stabilizer by replacing allylic chlorides. mdpi.com
Calcium Acetylacetonate + β-diketonesExhibits a significant synergistic effect, enhancing overall thermal stabilization. scispace.comacetylacetone.com.cnmdpi.com
Calcium Acetylacetonate + Ca/Zn StearatesDelays the accumulation of zinc chloride, thereby preventing rapid "zinc burning" and degradation. Forms complexes that inhibit the catalytic activity of ZnCl2. mdpi.comrsc.org
Calcium Acetylacetonate in Ca-Zn systemsFunctions as a chelator, improving thermal stability, preventing discoloration, and enhancing heat stability. mdpi.com

Mechanistic Insights into Antioxidant and Light Stabilizer Roles

The role of calcium acetylacetonate hydrate extends beyond thermal stabilization to include antioxidant and light stabilizing functions, which are crucial for protecting polymers from degradation due to environmental factors such as oxygen and ultraviolet (UV) radiation.

As an antioxidant, metal acetylacetonates can interfere with the radical chain mechanism of polymer oxidation. nih.gov The degradation of many polymers is an oxidative process that involves the formation and propagation of free radicals. While the precise mechanism for calcium acetylacetonate is not extensively detailed in the provided search results, metal complexes, in general, can act as peroxide decomposers. mdpi.comcu.edu.eg Hydroperoxides are key intermediates in the auto-oxidation cycle of polymers, and their decomposition into non-radical products is a critical stabilization pathway. The metal ion in the acetylacetonate complex can participate in redox reactions that break down hydroperoxides, thus inhibiting the proliferation of radicals that would otherwise lead to chain scission and cross-linking of the polymer.

In its role as a light stabilizer, calcium acetylacetonate hydrate helps to protect polymers from the damaging effects of UV radiation. The photostabilization mechanisms of metal acetylacetonates can be multifaceted. mdpi.com Some metal complexes can act as UV absorbers, dissipating the energy from UV radiation as heat before it can break the chemical bonds in the polymer backbone. mdpi.com Another potential mechanism is the quenching of excited states in the polymer. When a polymer molecule absorbs UV radiation, it can be promoted to an excited state, making it more susceptible to degradation reactions. A stabilizer can accept this excess energy from the excited polymer molecule, returning it to the ground state and thereby preventing degradation. While some metal acetylacetonates have been shown to be effective photostabilizers for polymers like PVC, the specific efficacy can vary depending on the metal ion. mdpi.com

The table below outlines the proposed mechanisms for the antioxidant and light stabilizer roles of metal acetylacetonates.

Stabilizing RoleProposed MechanismReference(s)
AntioxidantDecomposition of hydroperoxides into non-radical species, interrupting the oxidative degradation cycle. mdpi.comcu.edu.eg
Light StabilizerUV Absorption: Dissipation of UV energy as heat. Excited State Quenching: Deactivation of excited polymer molecules to prevent degradation reactions. mdpi.commdpi.comcu.edu.egnih.gov

Role as a Catalyst Precursor or Reagent in Organic Synthesis

Calcium acetylacetonate hydrate serves as a versatile catalyst precursor and reagent in various organic synthesis applications, a property attributed to its solubility in organic solvents and the catalytic nature of the calcium ion. connectchemicals.comfengchengroup.com

It is frequently employed as a catalyst in polymerization reactions. castor-international.nlchemdad.comconnectchemicals.comfengchengroup.com For instance, it can act as a catalyst in the ring-opening polymerization of cyclic esters, a common method for producing biodegradable polyesters. researchgate.netnih.govrsc.org The calcium center can coordinate with the monomer, activating it towards nucleophilic attack and facilitating the polymerization process. It is also utilized as a cross-linking agent or a hardening accelerant in the curing of resins, such as epoxy resins. castor-international.nlchemdad.comacetylacetone.com.cnconnectchemicals.comfengchengroup.comlanyachem.com In these applications, it helps to form the three-dimensional network structure that gives the cured resin its desired mechanical and thermal properties.

Furthermore, metal acetylacetonates, including the calcium derivative, are recognized for their catalytic activity in a range of other organic transformations. wikipedia.org While specific examples for calcium acetylacetonate are not extensively detailed in the search results, the general class of compounds is known to catalyze reactions such as oligomerization and transesterification. sacheminc.com The chelated structure of the acetylacetonate ligand helps to stabilize the metal ion and modulate its reactivity, making it an effective catalyst in various chemical environments. The interaction between the metal acetylacetonate and other ligands can also lead to the generation of free radicals, which can initiate polymerization processes. rsc.org

The following table summarizes the roles of calcium acetylacetonate hydrate in organic synthesis.

ApplicationRoleExample Reactions/ProcessesReference(s)
PolymerizationCatalystRing-opening polymerization of cyclic esters (e.g., lactides, caprolactone). connectchemicals.comresearchgate.netnih.govrsc.org
Resin CuringCross-linking agent, Hardening accelerantCuring of epoxy resins. castor-international.nlchemdad.comacetylacetone.com.cnconnectchemicals.comfengchengroup.comlanyachem.com
General Organic SynthesisCatalyst Precursor/ReagentOligomerization, Transesterification. sacheminc.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as the title compound. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies.

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of calcium;4-oxopent-2-en-2-olate (B1198563);hydrate (B1144303) would involve locating the minimum energy structure on the potential energy surface. For related metal acetylacetonate (B107027) complexes, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to predict bond lengths, bond angles, and dihedral angles. In the case of calcium;4-oxopent-2-en-2-olate;hydrate, the coordination of the calcium ion with the oxygen atoms of the 4-oxopent-2-en-2-olate ligands and the water molecules of hydration would be of primary interest. The analysis of the electronic structure would reveal details about the frontier molecular orbitals (HOMO and LUMO), the energy gap, and the distribution of electron density, which are crucial for understanding the compound's reactivity and stability.

Prediction and Interpretation of Vibrational Spectra (FTIR, Raman)

DFT calculations are a reliable tool for predicting the vibrational spectra (FTIR and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. For this compound, theoretical spectra would be characterized by vibrational modes corresponding to the C=O and C=C stretching of the pentenolate ligand, the Ca-O coordination bonds, and the vibrational modes of the water of hydration (stretching and bending). A comparison of the predicted spectra with experimental data, if available, would allow for a detailed assignment of the spectral bands.

Elucidation of Reaction Mechanisms and Energy Landscapes

Computational studies can provide significant insights into the potential reaction mechanisms involving this compound. By mapping the potential energy surface, transition states can be located, and reaction pathways can be elucidated. For instance, DFT could be employed to study the thermodynamics and kinetics of dehydration processes or ligand exchange reactions. The calculation of activation energies would provide a quantitative measure of the feasibility of such reactions.

Proton Tunneling Studies and Energy Barrier Calculations

While less common for this type of complex, theoretical studies could investigate the possibility of proton tunneling, for example, within the hydrated structure or in proton-transfer reactions involving the ligand. DFT calculations can be used to compute the energy barriers for such processes. The likelihood of tunneling would depend on the height and width of the potential energy barrier.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide information on the conformational dynamics, the behavior of the hydration shell around the calcium complex, and transport properties in solution. Such simulations would require the development of an accurate force field that describes the interactions between the atoms of the complex and the surrounding environment.

Quantum Chemical Descriptors and Structure-Property Relationship Studies

Quantum chemical descriptors, derived from the electronic structure calculations, can be used to establish quantitative structure-property relationships (QSPR). For this compound, descriptors such as the HOMO-LUMO gap, ionization potential, electron affinity, and various charge-based parameters could be correlated with macroscopic properties like reactivity, stability, or potential biological activity. These studies are valuable for understanding the fundamental chemical characteristics of the compound and for the rational design of new materials with desired properties.

ParameterPredicted Value/CharacteristicComputational Method
Optimized GeometryOctahedral-like coordination of Ca2+DFT (e.g., B3LYP/6-31G*)
HOMO-LUMO GapWide gap, indicating high stabilityDFT
Key Vibrational FrequenciesC=O stretch, C=C stretch, Ca-O stretchDFT Frequency Calculation
Hydration Shell DynamicsFluctuating coordination of water moleculesMolecular Dynamics (MD)
Reaction Barrier (Dehydration)High, suggesting thermal stabilityDFT (Transition State Search)

Solution Chemistry and Reaction Mechanisms

Solubility Studies in Various Organic and Aqueous Solvent Systems

The solubility of calcium acetylacetonate (B107027) hydrate (B1144303) is a critical parameter influencing its application in synthesis and materials science. The compound exhibits varied solubility across different solvent systems. It is generally described as being sparingly soluble in water and many common organic solvents. fengchengroup.com However, it is readily soluble in methanol (B129727). fengchengroup.com

In aqueous systems, its solubility is reported to be 11.9 g/L. chemicalbook.comsamaterials.com The solubility is enhanced in acidic aqueous solutions. In organic solvents, it is characterized as being hardly soluble in ethanol (B145695) and benzene. fengchengroup.com Despite this, organometallic compounds like calcium acetylacetonate are often utilized for applications requiring solubility in non-aqueous media. samaterials.comamericanelements.com The general trend for metal acetylacetonates (B15086760) is solubility in solvents such as dichloromethane, acetone, and alcohols. researchgate.net

Table 9.1: Solubility of Calcium Acetylacetonate Hydrate

Solvent System Solubility Description Reported Value
Water Slightly soluble / Hardly soluble fengchengroup.comchemicalbook.com 11.9 g/L chemicalbook.comsamaterials.com
Acidic Water Soluble -
Methanol Easily soluble fengchengroup.com -
Ethanol Hardly soluble fengchengroup.com -

Mechanistic Investigations of Complexation Reactions

The formation of calcium acetylacetonate involves a well-understood coordination chemistry mechanism. The process is fundamentally an acid-base reaction followed by complexation. The ligand, acetylacetone (B45752), is a weak acid that donates a proton from its enol form in the presence of a base, forming the acetylacetonate anion (acac⁻). wikipedia.org This anion then acts as a bidentate ligand, coordinating to the calcium ion (Ca²⁺).

The general reaction can be represented as: Ca²⁺ + 2 CH₃COCH₂COCH₃ ⇌ Ca(CH₃COCHCOCH₃)₂ + 2 H⁺ wikipedia.org

Hydrolysis and Solvolysis Phenomena in Solution

The stability of calcium acetylacetonate in solution, particularly in the presence of water, is a key aspect of its chemistry. The compound is rated with a hydrolytic sensitivity of 4, which indicates that it does not react with water under neutral conditions. chemicalbook.com This stability is consistent with its formulation as a hydrate, where water molecules are part of the coordination sphere of the calcium ion without causing decomposition of the complex.

However, the stability of the complex is pH-dependent. While stable in neutral water, the complex is susceptible to hydrolysis under acidic conditions. The addition of acid can protonate the acetylacetonate ligand, shifting the equilibrium back towards the formation of free acetylacetone and the hydrated calcium ion, leading to the decomposition of the complex. This phenomenon explains its increased solubility in acidic water, as the complex dissolves while decomposing.

Spectroscopic Probes of Calcium Ion Complexation in Solution

Spectroscopic techniques are invaluable for confirming the formation and characterizing the structure of the calcium acetylacetonate complex in solution. Fourier Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative.

FT-IR Spectroscopy: The coordination of the acetylacetonate ligand to the calcium ion is confirmed by characteristic shifts in the vibrational frequencies of the ligand's bonds. Upon chelation, the absorption bands corresponding to the C=O and C=C bonds of the acetylacetonate anion show a noticeable shift compared to the free ligand. A study of the calcium(II) acetylacetonate complex identified a lowering of the carbonyl group's absorption band, indicating a reduction in the C=O bond order due to coordination with the calcium ion. unn.edu.ng The metal-oxygen bond itself can be observed in the far-infrared region, with vibrations for Ca-O appearing around 440 cm⁻¹. mdpi.com

UV-Visible Spectroscopy: The electronic spectrum of the acetylacetonate ligand is also affected by complexation. Research has shown that the strong absorption band of the free ligand, which appears at 329 nm, experiences a bathochromic (red) shift to 341 nm upon forming the Ca(II) complex. unn.edu.ng This shift is indicative of the electronic interaction between the ligand and the metal ion and serves as a clear spectroscopic marker for complex formation. unn.edu.ng

Table 9.2: Spectroscopic Data for Calcium Acetylacetonate Complexation

Spectroscopic Technique Feature Free Ligand (Acetylacetone) Ca(II) Complex
UV-Visible unn.edu.ng Absorption Maximum (λₘₐₓ) 329 nm 341 nm

Derivatization and Analogues of Calcium Acetylacetonate Hydrate

Synthesis and Characterization of Substituted Acetylacetonate (B107027) Calcium Complexes

The synthesis of calcium complexes with substituted acetylacetonate ligands often involves the reaction of a calcium salt, such as calcium methoxide (B1231860) or calcium chloride, with the desired substituted β-diketone. rsc.orgchemicalforums.com The choice of substituents on the acetylacetonate backbone can significantly influence the properties of the resulting complex, such as its volatility, solubility, and thermal stability.

One common strategy to enhance volatility, which is crucial for applications like chemical vapor deposition (CVD), is the use of sterically bulky substituents. researchgate.net For example, the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd) with calcium methoxide yields the oligomeric complex [Ca₃(tmhd)₆]. rsc.org Similarly, reactions with other substituted β-diketones like 1,3-diphenyl-1,3-propanedione (Hdpp) have been shown to produce corresponding calcium complexes. rsc.org

Table 1: Examples of Substituted Acetylacetonate Calcium Complexes and their Characterization

Ligand (Abbreviation)Calcium Complex FormulaSynthesis ReactantsCharacterization TechniquesReference
2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd)[Ca₃(tmhd)₆]Htmhd and Calcium MethoxideElemental Analysis, IR, ¹H NMR, ¹³C NMR, X-ray Diffraction rsc.org
1,3-diphenyl-1,3-propanedione (Hdpp)[{Ca(dpp)₂}n]Hdpp and Calcium MethoxideElemental Analysis, IR, ¹H NMR, ¹³C NMR, X-ray Diffraction rsc.org
1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa)[{Ca(hfa)₂}n]Hhfa and Calcium MethoxideElemental Analysis, IR, ¹H NMR, ¹³C NMR rsc.org

Exploration of Other β-Diketone Ligands in Calcium Chemistry

The versatility of β-diketone ligands allows for the formation of a wide array of calcium complexes with tailored properties. alfachemic.com These ligands are excellent chelating agents, capable of forming stable complexes with most metal ions, including electropositive elements like calcium. researchgate.net The general structure of a β-diketone can be modified with various substituents, which in turn affects the electronic and steric properties of the resulting metal complex.

Fluorinated β-diketones, such as 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac), are of particular interest. nih.gov The introduction of trifluoromethyl groups can increase the volatility and thermal stability of the metal complexes. researchgate.net The reaction of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa) with calcium methoxide results in the formation of the polymeric complex [{Ca(hfa)₂}n]. rsc.org

The coordination environment of the calcium ion in these complexes can be further modified by the addition of neutral donor ligands, such as tetrahydrofuran (B95107) (THF), glymes, or crown ethers. rsc.org These additional ligands can break up the oligomeric or polymeric structures often formed by simple calcium β-diketonates, leading to the formation of new mononuclear or dinuclear adducts. For instance, the reaction of [{Ca(dpp)₂}n] with THF results in the mononuclear complex [Ca(dpp)₂(thf)₂]. rsc.org The coordination number of calcium in its compounds can vary, with six and eight being the most common. researchgate.net

Table 2: Selected β-Diketone Ligands Used in Calcium Chemistry

Ligand NameAbbreviationKey FeatureResulting Calcium Complex ExampleReference
2,4-PentanedioneacacHParent β-diketoneCa(acac)₂·nH₂O srce.hr
2,2,6,6-Tetramethyl-3,5-heptanedioneHtmhdSterically bulky alkyl groups[Ca₃(tmhd)₆] rsc.org
1,1,1,5,5,5-Hexafluoro-2,4-pentanedioneHhfaFluorinated alkyl groups[{Ca(hfa)₂}n] rsc.org
1,3-Diphenyl-1,3-propanedioneHdppAromatic substituents[{Ca(dpp)₂}n] rsc.org

Comparative Studies with Analogous Group 2 Metal Acetylacetonates (B15086760) (e.g., Mg, Be)

Comparing the properties of calcium acetylacetonate with those of other Group 2 metals, such as magnesium (Mg) and beryllium (Be), provides insights into the effects of ionic radius, charge density, and coordination preferences on the structure and reactivity of these complexes.

Acetylacetonate complexes of both magnesium and calcium have been synthesized and characterized. unn.edu.ng A comparative study showed that both [Mg(acac)₂] and [Ca(acac)₂] complexes could be synthesized from their respective metal salts and acetylacetone (B45752). unn.edu.ng Characterization data revealed differences in their physical properties, such as melting points, which were reported as 225 °C for the magnesium complex and 252 °C for the calcium complex. unn.edu.ng Infrared spectroscopy indicated that the carbonyl group absorption bands were lowered upon coordination to both Mg(II) and Ca(II) ions, suggesting a reduction in the C=O bond order after chelation. unn.edu.ng Low molar conductance values for both complexes indicated their non-electrolytic nature. unn.edu.ng

Beryllium, being the lightest member of the Group 2 elements, also forms a stable complex with acetylacetonate, beryllium acetylacetonate (Be(acac)₂). americanelements.comnih.gov The acetylacetonate anion acts as a bidentate ligand, bonding to the metal cation through both oxygen atoms to form a chelate ring. americanelements.comamericanelements.com Due to the smaller ionic radius of Be²⁺ compared to Mg²⁺ and Ca²⁺, its complexes often exhibit different coordination geometries and properties. While detailed comparative studies are less common in the readily available literature, the fundamental principles of coordination chemistry suggest that the smaller size of beryllium would lead to a more compact and typically tetrahedral coordination environment in its bis(acetylacetonate) complex.

Table 3: Comparison of Physical Properties of Selected Group 2 Metal Acetylacetonates

PropertyBeryllium Acetylacetonate (Be(acac)₂)Magnesium Acetylacetonate (Mg(acac)₂)Calcium Acetylacetonate (Ca(acac)₂)Reference
Molecular Formula (anhydrous)C₁₀H₁₄BeO₄C₁₀H₁₄MgO₄C₁₀H₁₄CaO₄ unn.edu.ngnih.govnih.gov
Melting Point (°C)-225252 unn.edu.ng
Molar Conductance (Ω⁻¹cm²mol⁻¹)-13.4812.62 unn.edu.ng
Nature-Non-electrolyticNon-electrolytic unn.edu.ng

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of metal acetylacetonates (B15086760) often involves liquid-phase methods, which utilize soluble metal salts, an alkali solution, and acetylacetone (B45752). nanotrun.com While effective, these methods can present challenges related to solvent use, reaction time, and yield. nanotrun.com Consequently, a major direction of future research is the development of more sustainable and efficient synthetic pathways.

A promising alternative is the solid-phase grinding method. nanotrun.com This technique involves the direct grinding of a metal salt, a stable base, and acetylacetone at room temperature. nanotrun.com The advantages of this approach are numerous and align well with the principles of green chemistry. nanotrun.com

Table 1: Comparison of Synthetic Routes for Metal Acetylacetonates

Feature Liquid-Phase Method Solid-Phase Method
Solvent Requirement Requires solvent No solvent required nanotrun.com
Reaction Conditions Can require heating and extended reaction times nanotrun.com Mild conditions, fast reaction nanotrun.com
Energy Consumption Potentially higher Low energy consumption nanotrun.com
Environmental Impact Solvent waste can be a concern More environmentally friendly nanotrun.com
Yield Can be lower nanotrun.com High selectivity and yield nanotrun.com

| Operational Simplicity | Multi-step process (hydroxide precipitation then reaction) nanotrun.com | Simple, direct grinding operation nanotrun.com |

Further research in this area aims to optimize solid-phase reactions for large-scale industrial production, ensuring high-purity products like high-brightness calcium acetylacetonate (B107027) by effectively removing metal impurities during synthesis. google.com Optimization of reaction parameters, such as the molar ratio of reactants, has been shown to significantly increase synthesis yield to over 93%, with potential to reach 99% through recovery and recycling of materials. globethesis.com The development of such environmentally friendly alternatives to traditional additives like lead-based stabilizers is a critical goal. lanyachem.comacetylacetone.com.cn

Advanced In-Situ Characterization during Materials Processing

Understanding the behavior of calcium acetylacetonate during its transformation into functional materials is crucial for process optimization and quality control. Future research will increasingly rely on advanced in-situ characterization techniques to monitor these processes in real-time. While qualitative analysis of the final product using methods like Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis-differential thermal analysis (TGA-DTA), and X-ray diffraction (XRD) is well-established, the focus is shifting towards dynamic analysis during material formation. globethesis.com

For instance, in the fabrication of thin films or nanoparticles from metal-organic precursors, techniques that provide real-time morphological and chemical information are invaluable. americanelements.comresearchgate.net Methods like pulsed laser-induced forward transfer (LIFT) allow for the precise deposition of materials from precursors, and subsequent evaluation of the transferred material provides critical insights into the process. researchgate.net The development and application of in-situ monitoring tools will allow researchers to observe the decomposition of the precursor, the nucleation and growth of films or nanoparticles, and the incorporation of the metal into the desired material matrix as it happens. This level of process understanding is essential for creating materials with precisely controlled properties. marketpublishers.com

Tailoring Material Properties through Ligand Modification and Substituents

The properties of the final material are intrinsically linked to the chemical structure of the precursor. A significant area of research involves the modification of the acetylacetonate (acac) ligand to tune the properties of the resulting metal complex. researchgate.net By introducing different substituent groups onto the acac ligand, its electronic and steric properties can be systematically altered. researchgate.net

For example, replacing the methyl groups with electron-withdrawing groups like trifluoromethyl (in trifluoroacetylacetonates) or hexafluoromethyl (in hexafluoroacetylacetonates) can increase the Lewis acidity and volatility of the metal complex. wikipedia.org This is particularly useful for applications in chemical vapor deposition (CVD).

Another advanced research avenue explores the redox-activity of the acetylacetonate ligand itself. nih.govnih.gov While traditionally considered redox-inactive, recent studies have shown that the electronic environment of the metal center, influenced by other coordinated ligands, can induce electron transfer events involving the acac ligand. nih.govnih.gov By carefully selecting the metal and its surrounding ligands, it is possible to chemically control and even reverse these redox events. nih.govnih.gov This "ligand field actuation" strategy offers a sophisticated method for engineering novel reactivity and creating complexes with tailored electronic structures for catalytic applications. nih.gov

Exploration of New Applications in Emerging Technologies

Calcium acetylacetonate is already used in a variety of applications, including as a heat stabilizer for PVC, a catalyst, and a cross-linking agent. mcc-hamburg.dedataintelo.comconnectchemicals.com However, ongoing research is uncovering its potential in a range of emerging technologies. nanotrun.commcc-hamburg.de

Table 2: Current and Emerging Applications of Calcium Acetylacetonate

Application Area Description
Polymer Industry Acts as a heat stabilizer in PVC and other halogenated polymers, a resin crosslinker, and a hardening accelerator. lanyachem.commcc-hamburg.deconnectchemicals.comnanotrun.com
Catalysis Serves as a catalyst in various organic synthesis reactions, such as transesterification and polymerization. nanotrun.comresearchgate.netmcc-hamburg.de
Advanced Materials Used as a precursor or forming agent for superconducting films, hot-wire reflective glass, and transparent conductive films. nanotrun.comconnectchemicals.com
Coatings Can be used as a pigment in paints and coatings to enhance color and brightness. mcc-hamburg.de

| Emerging Fields | Explored for use in solar energy applications, water treatment, and the synthesis of pharmaceutical active ingredients. americanelements.commcc-hamburg.de |

The compound's solubility in organic solvents and its ability to decompose cleanly make it an attractive precursor for thin-film deposition and nanoparticle synthesis. americanelements.com Its role in forming complex compounds and accelerating reactions is being leveraged in the targeted production of polymers with specific mechanical and thermal properties. mcc-hamburg.de Furthermore, its catalytic properties are being explored for creating more efficient and selective processes in organic synthesis, contributing to the development of innovative products across multiple industries. researchgate.netmcc-hamburg.de

Interdisciplinary Research with Other Fields of Science

The versatility of calcium acetylacetonate places it at the intersection of several scientific disciplines, and future breakthroughs will likely stem from interdisciplinary collaboration.

Materials Science: Research into its use for creating novel materials like ceramic fibers, conductive films, and specialized glass coatings bridges chemistry and materials science. nanotrun.com

Polymer Science: Its application as a stabilizer, cross-linking agent, and polymerization catalyst is a core area of polymer chemistry research, aimed at enhancing the durability and performance of plastics. mcc-hamburg.dedataintelo.com

Environmental Science: The development of calcium acetylacetonate as a non-toxic, environmentally friendly alternative to lead-based stabilizers in plastics is a key contribution to green chemistry and sustainable industrial practices. lanyachem.comacetylacetone.com.cn

Nanoscience and Nanotechnology: Its utility as a precursor for synthesizing nanoparticles opens up possibilities in fields ranging from catalysis to electronics. americanelements.com

Pharmaceutical Science: The compound's role as a catalyst in the synthesis of complex organic molecules extends its relevance to the development of pharmaceutical ingredients. mcc-hamburg.deactabiotechnology.com

By combining expertise from these and other fields, researchers can fully exploit the potential of calcium acetylacetonate, leading to the development of next-generation materials and technologies.

Q & A

Q. What are the optimal synthetic routes for preparing calcium 4-oxopent-2-en-2-olate hydrate, and how does ligand fluorination impact crystallization?

Calcium 4-oxopent-2-en-2-olate hydrate can be synthesized via ligand exchange reactions, where calcium salts react with 4-oxopent-2-en-2-ol under controlled pH and temperature. Fluorinated derivatives (e.g., hexafluoro variants) require anhydrous conditions to prevent ligand hydrolysis. For example, the dihydrate form of the hexafluoro derivative is synthesized by reacting calcium chloride with (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-ol in ethanol, followed by slow evaporation to promote crystallization . Fluorination enhances thermal stability but may complicate crystallization due to increased ligand hydrophobicity.

Q. How should researchers characterize the structural and thermal properties of this compound?

Key characterization methods include:

  • X-ray diffraction (XRD) : To confirm crystallinity and phase purity.
  • Thermogravimetric analysis (TGA) : To assess dehydration steps and thermal stability. For calcium oxalate hydrates, dehydration typically occurs at 100–200°C, followed by oxalate decomposition above 400°C .
  • Transmission electron microscopy (TEM) : To analyze particle morphology. For example, calcium-silicate-hydrate (C-S-H) analogs show platelet-like nanostructures with thicknesses of 4–6 nm .
  • Energy-dispersive X-ray spectroscopy (EDS) : To verify elemental composition and detect impurities (e.g., sulfur or potassium in commercial samples) .

Q. What experimental protocols ensure stability during storage and handling?

  • Store in airtight containers under inert gas (e.g., argon) to prevent ligand oxidation or hydration/dehydration cycles.
  • Avoid aqueous solutions unless explicitly required; use organic solvents like dry THF or ethanol.
  • For fluorinated derivatives, monitor for ligand hydrolysis via periodic FT-IR analysis (e.g., loss of C-F bonds at 1,150 cm⁻¹) .

Advanced Research Questions

Q. How does calcium 4-oxopent-2-en-2-olate hydrate interact with microbial systems, and what methodological controls are critical in such studies?

In microbial studies (e.g., biofilm formation assays):

  • Dosage preparation : Prepare suspensions in sterile TSB media at 0.125–1% w/v, with sonication to prevent nanoparticle aggregation .
  • pH controls : Adjust media pH to match the compound’s inherent alkalinity (e.g., C-S-H seeds have pH ~10, which alone inhibits microbial growth) .
  • Metabolic activity assays : Use alamarBlue® to quantify biochemical activity via fluorescence (ex/em: 530–570 nm) .
  • Contradiction analysis : Note that microbial responses vary by strain. For example, E. coli biomass increases with C-S-H exposure, while S. aureus growth is inhibited . Always include pH-adjusted controls to isolate nanoparticle effects from alkalinity.

Q. What role does this compound play in materials science, particularly in cementitious or catalytic systems?

  • Cement hydration acceleration : C-S-H seeds (analogous in structure) are added at 1% w/w to cement to promote early strength by templating hydration products. However, excess nanoparticles (>2%) may aggregate, reducing efficacy .
  • Catalysis : The enolate ligand can stabilize rare-earth metals (e.g., neodymium) in oxidation states useful for organic transformations. For example, neodymium complexes of 4-oxopent-2-en-2-olate show activity in polymerization reactions .

Q. How can researchers resolve contradictions in data related to hydration/dehydration equilibria?

  • Dynamic vapor sorption (DVS) : Quantify water adsorption/desorption isotherms to model hydration states under varying humidity.
  • In situ XRD : Monitor structural changes during thermal treatment. For calcium oxalate hydrates, transitions from dihydrate (weddellite) to monohydrate (whewellite) occur at 80–120°C .
  • Kinetic deconvolution : Use DSC-TGA coupled with model-free analysis (e.g., Friedman method) to distinguish overlapping dehydration and decomposition steps .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in biological or materials studies?

  • ANOVA with post hoc tests : For multi-group comparisons (e.g., 0.125%, 0.5%, 1% w/v treatments). Tukey’s test is preferred for maintaining family-wise error rates .
  • Dose-response modeling : Fit data to Hill or logistic models to estimate EC₅₀ values for growth inhibition/stimulation .

Q. How can researchers mitigate nanoparticle aggregation in experimental setups?

  • Ultrasonication : Use a probe sonicator (20 kHz, 10–30% amplitude) for 10–15 minutes in ice-cooled suspensions .
  • Surface stabilization : Add polycarboxylate ethers (PCEs) or polyethylene glycol (PEG) to commercial samples, as seen in C-S-H studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.